1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-(2-Fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a 2-fluoroethyl group at position 1, a methyl group at position 3, and an N-[(1-methylpyrrol-2-yl)methyl] substituent at position 4. The hydrochloride salt enhances its solubility and stability, making it a candidate for further pharmacological evaluation.
Properties
Molecular Formula |
C12H18ClFN4 |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17FN4.ClH/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2;/h3-4,6,9,14H,5,7-8H2,1-2H3;1H |
InChI Key |
YUYHCXBMABCAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
Attachment of the methylpyrrol group: This can be done by reacting the intermediate compound with a suitable pyrrole derivative under appropriate conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole derivatives, focusing on substituents, physicochemical properties, and synthesis data.
Table 1: Structural and Physicochemical Comparison
Research Findings
Substituent Effects on Physicochemical Properties
- Fluorinated Groups: The 2-fluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., Compound 38 with a trifluoromethylpyridyl group). This could enhance membrane permeability but may reduce aqueous solubility .
- Aromatic vs.
- Pyrrole-Derived Substituents : The N-[(1-methylpyrrol-2-yl)methyl] group in the target compound introduces a heteroaromatic moiety, which may engage in π-π stacking or hydrogen bonding, a feature absent in analogs with triazole (Compound 38) or oxadiazole (Compound 39) substituents .
Spectroscopic and Thermal Data
- ESIMS : The target compound’s mass is inferred to be ~288.75 g/mol, smaller than analogs with pyridyl or trifluoromethyl groups (e.g., Compound 38 at 393.0 g/mol) .
- Melting Points : Hydrochloride salts (e.g., Compound 8 at 161–163°C) generally exhibit higher melting points than free bases, suggesting improved crystalline stability .
Biological Activity
1-(2-Fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine; hydrochloride is a compound of significant interest due to its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. The unique structural features of this compound suggest it may possess distinct biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrazole ring, a fluorinated ethyl group, and a methylpyrrol moiety, which contribute to its potential interactions with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives often exhibit antitumor properties. A study demonstrated that compounds with similar structures to 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine showed significant inhibition of cancer cell proliferation in vitro. For instance, derivatives with modifications on the pyrazole ring were tested against various cancer cell lines, showing IC50 values in the micromolar range, suggesting promising antitumor potential .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. The specific compound under discussion may exhibit similar properties, as indicated by preliminary studies where related pyrazole derivatives demonstrated COX-2 inhibition and subsequent reduction in inflammatory markers .
The proposed mechanism of action for 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine involves interaction with specific protein targets involved in tumor growth and inflammation pathways. For example, the compound may inhibit key signaling pathways such as NF-kB or MAPK pathways, which are crucial in mediating inflammatory responses and tumor progression .
Case Studies
- Anticancer Activity : In a recent study published in Cancer Letters, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with fluorinated side chains exhibited enhanced cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts .
- Inflammation Models : In animal models of inflammation, administration of related pyrazole compounds resulted in a significant decrease in paw edema and inflammatory cytokines, suggesting that 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine may share these beneficial effects .
Data Table
Q & A
Basic Research Questions
Q. What are the critical synthetic parameters for optimizing the yield of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine hydrochloride?
- Methodology : The synthesis involves alkylation and amination steps. Key parameters include:
- Temperature : Reactions often proceed at 35–120°C depending on the step (e.g., alkylation of pyrazole derivatives requires moderate heating ).
- Solvent choice : Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution reactions for fluorinated intermediates .
- Catalysts : Copper(I) bromide or cesium carbonate may improve coupling efficiency in heterocyclic systems .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : and NMR verify substituent positions (e.g., fluoroethyl protons at δ 4.5–5.0 ppm; pyrrole methyl groups at δ 2.2–2.5 ppm) .
- Mass spectrometry : HRMS or ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z ~280–300) and isotopic patterns for chlorine/fluorine .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the pyrazole-pyrrole linkage .
Q. What are the primary chemical properties influencing its reactivity?
- Key features :
- Fluoroethyl group : Enhances lipophilicity and metabolic stability but may introduce steric hindrance in nucleophilic reactions .
- Pyrrole methyl substituent : Electron-donating effects modulate the basicity of the adjacent amine group .
- Hydrochloride salt : Improves aqueous solubility but requires pH-controlled conditions for stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Approach :
- Comparative analysis : Cross-reference experimental NMR shifts (e.g., δ 8.6–9.2 ppm for aromatic protons in pyridine-containing analogs ) with DFT-calculated chemical shifts.
- Dynamic effects : Consider rotameric equilibria in flexible substituents (e.g., fluoroethyl chain) causing split signals .
- Deuteration studies : Use deuterated solvents or isotopic labeling to confirm exchangeable protons (e.g., amine groups) .
Q. What strategies minimize side products during fluorination or alkylation steps?
- Optimization :
- Fluoroethylation : Use protected intermediates (e.g., tert-butyl carbamates) to prevent over-alkylation .
- Catalyst screening : Test palladium or copper catalysts for regioselective coupling to the pyrazole ring .
- Temperature gradients : Gradual heating (e.g., 0°C → reflux) reduces decomposition of thermally labile intermediates .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic insights :
- Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using the fluoroethyl group as a hydrophobic anchor .
- SAR analysis : Compare analogs with varying substituents (e.g., methyl vs. ethyl on pyrrole) to map binding affinity trends .
- Metabolic profiling : Use LC-MS to identify oxidative metabolites (e.g., defluorination or N-demethylation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
